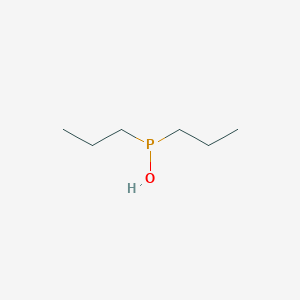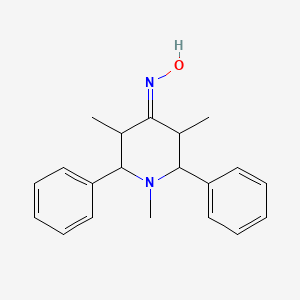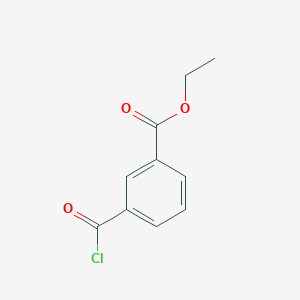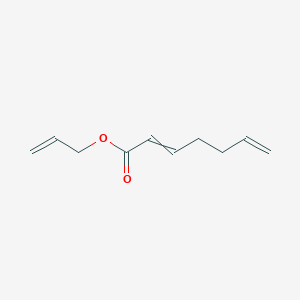![molecular formula C17H11NO2 B14481978 5-Nitro-7H-benzo[C]fluorene CAS No. 64356-26-9](/img/structure/B14481978.png)
5-Nitro-7H-benzo[C]fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-7H-benzo[C]fluorene: is a polycyclic aromatic hydrocarbon (PAH) derivative It is characterized by the presence of a nitro group attached to the 5th position of the benzo[C]fluorene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-7H-benzo[C]fluorene typically involves the nitration of 7H-benzo[C]fluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 7H-benzo[C]fluorene in a suitable solvent, such as acetic acid.
- Slowly add a mixture of concentrated nitric acid and sulfuric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours until the nitration is complete.
- Quench the reaction by pouring the mixture into ice-cold water.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nitro-7H-benzo[C]fluorene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 5-Amino-7H-benzo[C]fluorene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: 5-Nitro-7H-benzo[C]fluorene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical entities.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications. Its derivatives are evaluated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Nitro-7H-benzo[C]fluorene involves its interaction with cellular components. The nitro group can undergo biotransformation to form reactive intermediates that interact with DNA and proteins. These interactions can lead to the formation of DNA adducts, which may result in mutagenic and carcinogenic effects. The compound’s ability to form DNA adducts is a key factor in its biological activity.
Comparaison Avec Des Composés Similaires
7H-benzo[C]fluorene: The parent compound without the nitro group.
5-Amino-7H-benzo[C]fluorene: The reduced form of 5-Nitro-7H-benzo[C]fluorene.
5-Bromo-7H-benzo[C]fluorene: A halogenated derivative.
Comparison: this compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Compared to its parent compound, 7H-benzo[C]fluorene, the nitro derivative exhibits enhanced reactivity and potential biological activity. The reduced form, 5-Amino-7H-benzo[C]fluorene, has different chemical properties and potential applications. Halogenated derivatives, such as 5-Bromo-7H-benzo[C]fluorene, offer additional reactivity and functionalization options.
Propriétés
Numéro CAS |
64356-26-9 |
|---|---|
Formule moléculaire |
C17H11NO2 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
5-nitro-7H-benzo[c]fluorene |
InChI |
InChI=1S/C17H11NO2/c19-18(20)16-10-12-9-11-5-1-2-6-13(11)17(12)15-8-4-3-7-14(15)16/h1-8,10H,9H2 |
Clé InChI |
JRYQMALECBFERA-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C4=CC=CC=C43)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


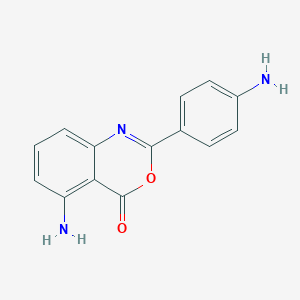
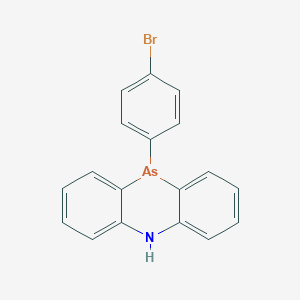
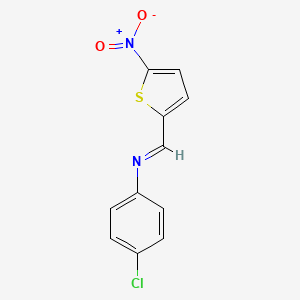
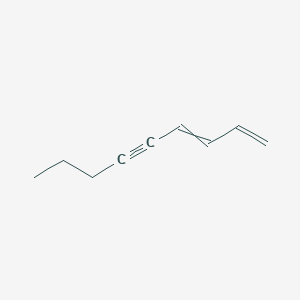
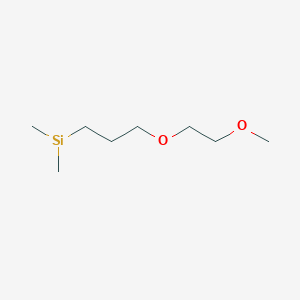
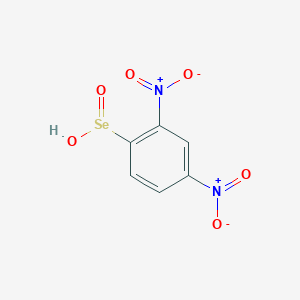
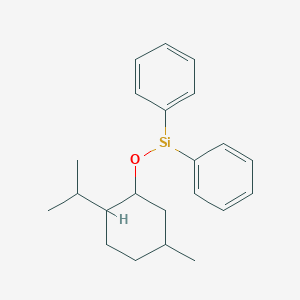
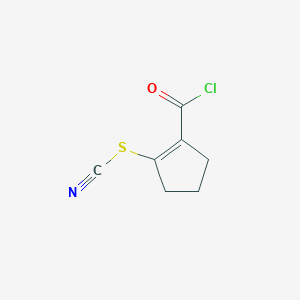
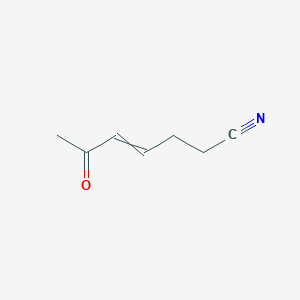
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)
